N-[1-(1-adamantyl)propyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound featuring an adamantane moiety, a propyl chain, and a tetrahydropyrimidine ring with sulfonamide and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide, which is then reacted with a propylamine to introduce the propyl chain. The resulting intermediate is then subjected to cyclization with a suitable reagent to form the tetrahydropyrimidine ring. Finally, sulfonamide and methyl groups are introduced through appropriate substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and sulfonamide-containing molecules, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug with a similar structure.
Sulfanilamide: A simple sulfonamide with antimicrobial properties
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of an adamantane moiety with a tetrahydropyrimidine ring and sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H27N3O4S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C18H27N3O4S/c1-3-14(18-7-11-4-12(8-18)6-13(5-11)9-18)21-26(24,25)15-10(2)19-17(23)20-16(15)22/h11-14,21H,3-9H2,1-2H3,(H2,19,20,22,23) |
InChI Key |
ZKWSJZNNQYFWQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(NC(=O)NC4=O)C |
Origin of Product |
United States |
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